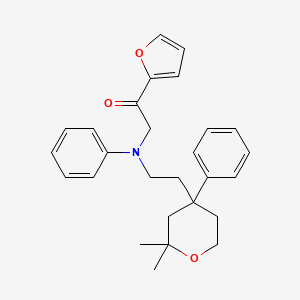![molecular formula C16H14F3N3OS B12369811 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is a chemical compound with the molecular formula C16H14F3N3OS and a molecular weight of 353.36 g/mol . It is known for its role as a metabolite of Lansoprazole, a gastric pump inhibitor . The compound appears as a pale yellow solid and has a melting point of 149-150°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole typically involves the reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 1H-benzimidazole-2-thiol . The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole moiety, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or benzimidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of gastric acid-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gastric proton pump (H+/K+ ATPase) in the stomach lining. By inhibiting this enzyme, it reduces the production of gastric acid, thereby alleviating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The molecular targets include the cysteine residues in the proton pump, leading to the formation of disulfide bonds that inhibit the enzyme’s activity .
Comparison with Similar Compounds
Lansoprazole: The parent compound from which 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is derived.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A structurally related compound with similar therapeutic uses.
Uniqueness: this compound is unique due to its specific trifluoroethoxy substituent, which imparts distinct physicochemical properties and potentially different pharmacokinetic profiles compared to other proton pump inhibitors .
Properties
Molecular Formula |
C16H14F3N3OS |
|---|---|
Molecular Weight |
359.32 g/mol |
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
InChI Key |
CCHLMSUZHFPSFC-SDHHWPBBSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)



![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)




